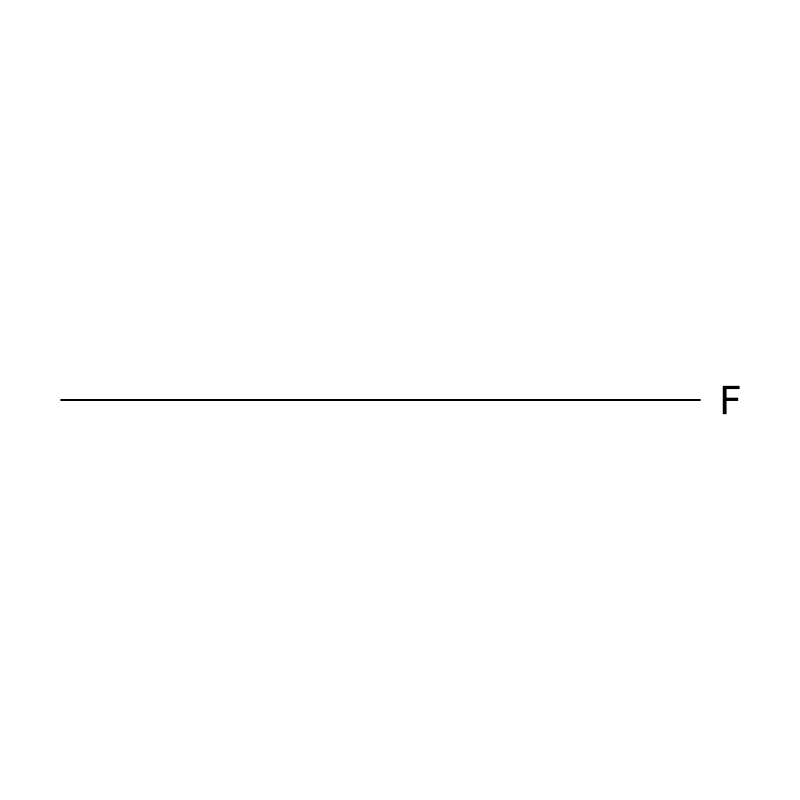

Fluoromethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solvent and Reagent:

- Polar aprotic solvent: Fluoromethane is a polar aprotic solvent, meaning it has a slight positive charge on the carbon atom and no hydrogen atoms bonded to it. This property allows it to dissolve a wide range of nonpolar and ionic compounds, making it versatile for various research applications [].

- Organic chemistry reactions: Fluoromethane serves as a reagent in various organic chemistry reactions, including nucleophilic addition and substitution reactions. Its ability to form weak hydrogen bonds and its non-nucleophilic nature make it a valuable tool for studying reaction mechanisms.

- Production of fluorinated compounds: Fluoromethane can be used as a starting material for the synthesis of various fluorinated organic compounds. These compounds possess unique properties and find applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Study of Atmospheric Chemistry:

- Atmospheric modeling: Fluoromethane acts as a short-lived atmospheric tracer, meaning it remains in the atmosphere for a short period before being broken down by sunlight. This characteristic makes it valuable in studying atmospheric transport processes and identifying pollution sources.

- Climate change research: Scientists monitor fluoromethane levels to understand its contribution to the greenhouse effect. While its impact is relatively small compared to other greenhouse gasses, studying its behavior helps researchers refine climate models.

Fluoromethane, also known as methyl fluoride, is a colorless, flammable gas at standard temperature and pressure. Its chemical formula is , indicating that it consists of one carbon atom, three hydrogen atoms, and one fluorine atom. This compound is notable for being the simplest member of the hydrofluorocarbon family, which includes compounds composed solely of hydrogen, fluorine, and carbon. Fluoromethane was first synthesized in 1835 by French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot through the distillation of dimethyl sulfate with potassium fluoride .

Fluoromethane possesses a tetrahedral molecular geometry with a C–F bond energy of 552 kJ/mol and a bond length of 0.139 nm. Its dipole moment is 1.85 D, and it has a specific heat capacity of 38.171 J·mol·K at 25 °C. The critical point for fluoromethane occurs at 44.9 °C (318.1 K) and 6.280 MPa .

Fluoromethane does not have a well-defined biological mechanism of action. However, its interaction with semiconductor materials during the etching process is well studied. The C-F bond breaks upon exposure to plasma, generating reactive fluorine radicals that remove unwanted material from the surface, thus shaping the desired features of the microchip [].

In addition to combustion, fluoromethane can participate in pyrolysis reactions at elevated temperatures (around 900 °C), where it decomposes into smaller molecules . The detailed kinetics and thermodynamics of these reactions are crucial for understanding its behavior in various applications.

Fluoromethane has several important applications:

- Etching Gas in Semiconductor Manufacturing: It is widely used as an etching gas in plasma etch reactors due to its ability to effectively remove material from semiconductor surfaces.

- Refrigerant: Although less common now due to environmental regulations, it has been used as a refrigerant in some applications.

- Flame Suppression: Fluoromethane serves as a flame suppressant due to its unique chemical properties that inhibit combustion processes .

Research on interaction studies involving fluoromethane primarily focuses on its reactivity with various radicals and its combustion characteristics. The interaction with hydroxyl radicals has been extensively studied, revealing insights into its reaction kinetics and potential environmental impacts when released into the atmosphere .

Understanding these interactions is crucial for evaluating its behavior in both industrial applications and environmental contexts.

Fluoromethane shares similarities with several other halogenated hydrocarbons. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Chloromethane | CHCl | More toxic than fluoromethane; used as a solvent |

| Bromomethane | CHBr | Potent ozone-depleting substance; used as a fumigant |

| Iodomethane | CHI | Used in organic synthesis; more reactive than fluoromethane |

| Trichlorofluoromethane | CClF | Known refrigerant; harmful to ozone layer |

Uniqueness of Fluoromethane:

- Unlike chlorinated or brominated compounds, fluoromethane does not deplete the ozone layer but is still considered a potent greenhouse gas.

- Its lower toxicity compared to other halogenated hydrocarbons makes it preferable for certain industrial applications.

The earliest synthetic approaches to fluoromethane production were dominated by halogen exchange reactions, particularly the Swarts reaction, which became the foundation for organofluorine chemistry [18] [19]. Fluoromethane, originally termed "fluorohydrate of methylene," was first synthesized in 1835 by French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot through the distillation of dimethyl sulfate with potassium fluoride [25]. This pioneering work established the first successful preparation of an organofluorine compound and demonstrated the feasibility of carbon-fluorine bond formation.

The Swarts reaction, developed by Frédéric Jean Edmond Swarts in 1892, revolutionized fluoromethane synthesis by enabling the conversion of alkyl chlorides and bromides to alkyl fluorides through treatment with heavy metal fluorides [18] [19]. The reaction proceeds through a straightforward mechanism where the metal-fluorine bond is cleaved, forming a new carbon-fluorine bond while the displaced halogen atoms bond with the metal [24]. This process follows a bimolecular nucleophilic substitution mechanism, where the fluoride ion acts as the nucleophile [21].

The most effective metal fluorides for fluoromethane synthesis include silver fluoride, mercurous fluoride, cobalt fluoride, and antimony trifluoride [17] [18]. Silver fluoride demonstrates particularly high reactivity, with the reaction proceeding according to the equation: 2CH₃Br + Hg₂F₂ → 2CH₃F + Hg₂Br₂ [17]. Antimony trifluoride, often used in combination with chlorine to form the Swarts reagent, provides an alternative pathway with lower temperature requirements [20].

| Reaction Type | Starting Material | Fluorinating Agent | Temperature (°C) | Yield (%) | Year Reported |

|---|---|---|---|---|---|

| Swarts Reaction | Methyl Chloride | Silver Fluoride | 200-300 | 70-90 | 1892 |

| Swarts Reaction | Methyl Bromide | Silver Fluoride | 200-300 | 75-85 | 1892 |

| Swarts Reaction | Methyl Bromide | Mercurous Fluoride | 180-250 | 80-95 | 1892 |

| Swarts Reaction | Methyl Chloride | Antimony Trifluoride | 150-200 | 60-80 | 1892 |

| Historical Synthesis | Dimethyl Sulfate | Potassium Fluoride | 100 | 100 | 1835 |

| Nucleophilic Displacement | Methyl Chloride (in cluster) | Fluoride from Nitrogen Trifluoride | Room Temperature | Low | 2000 |

The Swarts rule established that fluorinated products consistently exhibit lower boiling points than their corresponding chlorinated analogs, a phenomenon attributed to the unique electronic properties of the carbon-fluorine bond [18] [21]. Modern variations of halogen exchange reactions have explored the use of titanocene dihalides with trialkyl aluminum as catalysts, enabling fluorine exchange under milder conditions [6]. These catalytic systems demonstrate selectivity for carbon-fluorine bond activation while tolerating other halogenated functionalities.

Recent investigations into nucleophilic displacement mechanisms have revealed that fluoromethane can be generated through gas-phase cluster reactions involving nitrogen trifluoride and methyl chloride [15]. These studies demonstrate that resonant electron capture generates fluoride ions, which subsequently undergo bimolecular nucleophilic substitution with the substrate molecule to produce fluoromethane and chloride ions [15].

Modern Catalytic Fluorination Techniques

Contemporary fluoromethane synthesis has evolved to incorporate sophisticated catalytic systems that offer improved selectivity, higher yields, and enhanced process control compared to traditional halogen exchange methods [26] [27]. Modern catalytic fluorination techniques leverage transition metal complexes and specialized catalyst formulations to achieve efficient carbon-fluorine bond formation under controlled conditions.

Gas-phase catalytic fluorination represents a significant advancement in fluoromethane production technology [1]. The process employs chromium-based catalysts, particularly chromium oxide combined with tungsten or molybdenum powders, to facilitate the reaction between methyl chloride and hydrogen fluoride [1]. The optimal catalyst composition consists of 80-99.9% trivalent chromium compound and 0.1-20% metal powder, prepared through high-temperature roasting followed by fluorine activation [1].

The catalytic fluorination process operates under carefully controlled conditions with reaction pressures ranging from 0.1 to 1.5 megapascals and temperatures between 250 and 450 degrees Celsius [1]. Contact times vary from 0.5 to 50 seconds, with molar ratios of methyl chloride to anhydrous hydrogen fluoride maintained between 1:1 and 1:20 [1]. Under these conditions, the process achieves selectivity values of 85-95% for fluoromethane production while minimizing formation of undesired byproducts [1].

| Catalyst System | Process Type | Temperature (°C) | Pressure (MPa) | Contact Time (s) | Selectivity (%) |

|---|---|---|---|---|---|

| Chromium Oxide-Tungsten | Gas-phase Catalytic | 250-450 | 0.1-1.5 | 0.5-50 | 85-95 |

| Chromium Oxide-Molybdenum | Gas-phase Catalytic | 250-450 | 0.1-1.5 | 0.5-50 | 80-90 |

| Copper Fluoride | Trifluoromethylation | Room Temperature | 0.1 | 900 | >95 |

| Nickel-based Catalyst | Electrochemical | 70-130 | 0.1 | N/A | 60-80 |

| Palladium-Fluoride Complex | Cross-coupling | 25-80 | 0.1 | 3600-86400 | 70-90 |

Copper-based catalytic systems have emerged as highly effective platforms for fluoromethane synthesis through trifluoromethylation reactions [28]. The copper fluoride complex [bipyridine copper difluoride hydrate] demonstrates exceptional reactivity with trimethylsilyl trifluoromethane and phenylboronic acid, achieving greater than 95% yield of trifluoromethylated products within 15 minutes at room temperature [28]. This process requires atmospheric oxygen for optimal performance, as the reaction mechanism involves oxidative regeneration of active copper species [28].

Electrochemical fluorination methodologies have been developed to provide alternative pathways for fluoromethane synthesis [22]. These approaches utilize anodic oxidation in hydrogen fluoride solutions with nickel electrodes, operating at temperatures between 70 and 130 degrees Celsius [22]. The electrochemical process generates fluorine radicals in situ, which subsequently react with organic substrates to form carbon-fluorine bonds [22].

Palladium-catalyzed cross-coupling reactions represent cutting-edge approaches to fluoromethane synthesis, enabling the formation of carbon-fluorine bonds through reductive elimination mechanisms [26]. These systems employ specially designed ligands to overcome the inherent challenges associated with palladium-fluorine bond formation and subsequent carbon-fluorine reductive elimination [26]. The development of suitable ligands has been crucial for achieving practical yields in nucleophilic aromatic fluorination reactions using readily available starting materials such as aryl triflates and fluoride sources [26].

Advanced catalytic systems incorporate chiral catalysts for enantioselective fluorination, although their application to fluoromethane synthesis remains limited due to the symmetric nature of the target molecule [27]. These developments in asymmetric fluorination have contributed to understanding the fundamental principles governing carbon-fluorine bond formation and may influence future fluoromethane synthesis methodologies [27].

Photochemical Synthesis Pathways

Photochemical synthesis represents an emerging and innovative approach to fluoromethane production, offering unique advantages including mild reaction conditions, high selectivity, and the potential for environmentally benign processes [5] [31]. These methodologies harness light energy to facilitate carbon-fluorine bond formation through radical mechanisms and photoinduced electron transfer processes.

The photochemical generation of fluoromethane has been demonstrated through copper-mediated halogen atom transfer processes in dilute acetic acid medium [5]. This approach utilizes ultraviolet radiation to induce homolysis of acetic acid, generating methyl radicals that subsequently undergo fluorine atom transfer from intermediate copper-fluorine complexes [5]. The presence of copper ions is essential for fluoromethane formation, with copper fluoride complexes serving as the fluorine source rather than free fluorine radicals [5].

The photochemical mechanism proceeds through several key steps involving radical generation and halogen atom transfer [5]. Ultraviolet irradiation of acetic acid solutions produces methyl radicals through carbon-hydrogen bond homolysis, while copper ions facilitate the formation of metal-fluorine intermediates [5]. The reaction demonstrates efficiency under both vacuum ultraviolet radiation at 185 nanometers and germicidal ultraviolet radiation primarily at 254 nanometers [5].

Optimization studies have revealed that photochemical fluoromethane synthesis is influenced by multiple parameters including solution acidity, irradiation time, ultraviolet wavelength, acetic acid concentration, and metal ion sensitizer concentration [5]. The optimal conditions involve 2% volume per volume acetic acid solutions containing 60 milligrams per liter of copper as sensitizer [5]. Although current yields remain below 1%, the demonstration of successful fluoromethane generation through photochemical pathways provides valuable insights for future development [5].

Recent advances in flow photochemistry have enabled the development of highly efficient reactor systems for synthetic organic photochemistry, achieving significant improvements in reaction times and power efficiency [31]. These compact reactor designs incorporate high-intensity mercury lamps arranged axially around quartz reaction tubes, providing uniform irradiation and precise temperature control [31]. Such technological developments may be applicable to scaling photochemical fluoromethane synthesis processes.

Photoinduced radical fluorination methodologies have been explored for complex organic molecule synthesis, demonstrating the versatility of light-initiated carbon-fluorine bond formation [33]. These approaches utilize photoinitiators such as alpha-diketones to generate reactive intermediates that facilitate fluorination reactions with electrophilic fluorinating agents [33]. The mechanisms involve radical chain processes initiated by photolysis, followed by fluorine atom transfer and product formation [33].

Advanced photochemical synthesis techniques incorporate visible light-initiated radical processes for difunctionalization reactions [33]. These methodologies employ blue light-emitting diode irradiation in conjunction with photoinitiators to generate acyl radicals that react with fluorinating reagents [33]. The resulting processes demonstrate high efficiency and selectivity for carbon-fluorine bond formation under mild conditions [33].

The development of continuous flow photochemical reactors has addressed many limitations associated with traditional batch photochemical processes [31]. These systems provide enhanced heat dissipation, improved light penetration, and better mass transfer characteristics, enabling higher throughput and more consistent product quality [31]. For fluoromethane synthesis, such reactor designs could potentially overcome current yield limitations and enable practical implementation of photochemical production methods.

Industrial-Scale Production Processes

Industrial fluoromethane production has evolved from laboratory-scale synthetic methods to sophisticated manufacturing processes capable of meeting global demand across multiple application sectors [7] [8] [39]. The commercial production landscape is characterized by continuous gas-phase processes, advanced separation technologies, and stringent quality control measures to ensure product specifications for diverse end-use applications.

The predominant industrial approach utilizes continuous gas-phase catalytic fluorination in large-scale reactor systems [1]. These facilities employ chromium-magnesium fluoride catalysts in fixed-bed reactors operating at elevated temperatures and pressures [1]. The process incorporates comprehensive recycling systems to recover unreacted starting materials and minimize waste generation [1]. Product streams undergo multi-stage rectification to achieve the required purity levels for different market applications [1].

Industrial fluoromethane production capacity has experienced substantial growth driven by expanding demand from the semiconductor and electronics industries [7] [39]. The global fluoromethane market was valued at approximately 350 million United States dollars in 2023, with projections indicating growth to 620 million United States dollars by 2033 [40]. This expansion reflects a compound annual growth rate of 5.8% over the forecast period, driven primarily by increasing demand for high-purity fluoromethane in electronic applications [40].

| Application | Market Size 2024 (USD Million) | Projected 2033 (USD Million) | CAGR (%) | Purity Required (%) |

|---|---|---|---|---|

| Electronic Grade | 150 | 300 | 8.5 | ≥99.99 |

| Pharmaceutical Grade | 200 | 400 | 8.2 | ≥99.9 |

| Refrigerant | 180 | 320 | 6.8 | ≥99.0 |

| Specialty Chemical | 120 | 250 | 7.2 | ≥99.5 |

The electronic grade fluoromethane segment represents the fastest-growing market sector, with demand driven by semiconductor manufacturing requirements [7]. These applications require extremely high purity levels exceeding 99.99% to prevent contamination during sensitive fabrication processes [7]. The increasing complexity of semiconductor devices and the miniaturization of electronic components continue to drive demand for ultra-pure fluoromethane [7].

Pharmaceutical grade fluoromethane production serves the growing market for fluorinated pharmaceutical intermediates and active compounds [8]. This sector requires purity levels of at least 99.9% along with stringent regulatory compliance for good manufacturing practices [8]. The pharmaceutical fluoromethane market has expanded due to increased research and development investments in fluorinated drug compounds and the growth of contract manufacturing organizations [8].

Industrial production facilities incorporate advanced purification technologies to meet varying purity requirements across different market segments [1]. The separation process typically involves multiple distillation columns operating under carefully controlled conditions to remove impurities and achieve target specifications [1]. Hydrogen chloride absorption systems are employed to separate this byproduct and enable its recovery as commercial hydrochloric acid [1].

Global production capacity is concentrated in regions with established chemical manufacturing infrastructure, particularly in North America, Europe, and Asia Pacific [39]. China has emerged as a major producer, leveraging its position as the world's largest fluorspar producer to supply raw materials for fluorochemical manufacturing [37]. The country accounts for approximately 69% of global fluorspar production, providing a strategic advantage in fluoromethane manufacturing [37].

The industrial production process incorporates sophisticated process control systems to optimize reaction conditions and product quality [1]. Temperature control is critical throughout the process, with reaction temperatures maintained between 250 and 450 degrees Celsius depending on the specific catalyst system employed [1]. Pressure management systems ensure optimal reactor performance while maintaining safety standards [1].

Quality assurance protocols in industrial fluoromethane production include comprehensive analytical testing at multiple process stages [39]. Gas chromatography and mass spectrometry are employed to verify product purity and identify trace impurities [39]. These analytical capabilities are essential for meeting the stringent specifications required by semiconductor and pharmaceutical applications [39].

The competitive landscape includes major international chemical companies such as Air Products and Chemicals, Linde, and Air Liquide, along with regional producers focused on specific market segments [39]. These companies continue to invest in capacity expansion and process improvements to meet growing demand while maintaining competitive positioning in the global marketplace [39].

Physical Description

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H220 (99.21%): Extremely flammable gas [Danger Flammable gases];

H280 (99.21%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Compressed Gas

Other CAS

13453-52-6

Wikipedia

Fluoromethane